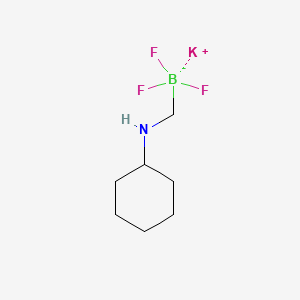

Potassium ((cyclohexylamino)methyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(cyclohexylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUWPHIATXXXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC1CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670568 | |

| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888711-52-2 | |

| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium ((Cyclohexylamino)methyl)trifluoroborate

Foreword: The Strategic Value of Aminomethyltrifluoroborates in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. Among the vast arsenal of synthetic building blocks, organotrifluoroborates have emerged as exceptionally stable, versatile, and efficient reagents. Their increasing prominence is largely due to their superior stability to air and moisture compared to their boronic acid counterparts, making them highly reliable in complex synthetic routes.[1]

This guide focuses on a specific yet highly valuable member of this class: potassium ((cyclohexylamino)methyl)trifluoroborate. This compound uniquely combines the robust trifluoroborate functionality with the ((cyclohexylamino)methyl) moiety—a structural motif present in numerous bioactive molecules. The cyclohexylamine group is a well-established pharmacophore, known to influence lipophilicity, metabolic stability, and receptor binding affinity.[2] Consequently, this compound serves as a critical reagent for introducing this valuable fragment into aromatic and heteroaromatic systems, primarily through palladium-catalyzed cross-coupling reactions.

This document provides a comprehensive overview of the synthesis, characterization, and underlying scientific principles related to this compound, offering both theoretical insights and practical, field-proven protocols to empower your research and development endeavors.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction, a cornerstone of organic synthesis. This method leverages the reactivity of a suitable amine with an electrophilic methyltrifluoroborate precursor.

Underlying Principles of the Synthetic Strategy

The chosen synthetic route is predicated on the SN2 (bimolecular nucleophilic substitution) reaction between cyclohexylamine and a halomethyltrifluoroborate, typically potassium bromomethyltrifluoroborate. This strategy is advantageous due to the high nucleophilicity of the primary amine and the good leaving group ability of the bromide ion. The trifluoroborate moiety remains stable throughout the reaction, a testament to its robustness.

A key consideration in this synthesis is the basicity of the resulting secondary amine. The initial product of the SN2 reaction is the corresponding ammoniomethyltrifluoroborate, an internal salt.[3] For many subsequent applications, such as the Suzuki-Miyaura coupling, the deprotonated potassium salt form is desired. However, for many secondary aminomethyltrifluoroborates, the internal salt (zwitterion) is the isolated and stable product.[3][4] This guide will focus on the synthesis of the stable ammoniomethyltrifluoroborate, which is often used directly in cross-coupling reactions with the addition of an external base.

Experimental Protocol: Synthesis of Cyclohexylammoniomethyltrifluoroborate

This protocol is adapted from established procedures for the synthesis of secondary aminomethyltrifluoroborates.[4][5]

Materials:

-

Potassium bromomethyltrifluoroborate

-

Cyclohexylamine

-

Acetonitrile (anhydrous)

-

Diisopropyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add potassium bromomethyltrifluoroborate (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to form a suspension. Subsequently, add cyclohexylamine (2.0-3.0 eq) to the suspension at room temperature with vigorous stirring. The use of an excess of the amine drives the reaction to completion and can also act as a base to neutralize the HBr formed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting materials.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, being a salt, will likely precipitate from the acetonitrile. The volume of the solvent can be reduced under vacuum to further encourage precipitation.

-

Purification: The crude product is collected by vacuum filtration. To remove unreacted starting materials and byproducts like potassium bromide, the solid is washed with a suitable solvent in which the product has low solubility, such as diisopropyl ether. For higher purity, the product can be purified by recrystallization or by a Soxhlet extraction.[4] A study on the synthesis of various ammoniomethyltrifluoroborates reported obtaining cyclohexylammoniomethyltrifluoroborate in a 90% yield on a 10 mmol scale.[4]

-

Drying and Storage: The purified white solid is dried under high vacuum to remove any residual solvent. The resulting cyclohexylammoniomethyltrifluoroborate is an air- and moisture-stable solid that can be stored on the benchtop for extended periods.[3][4]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for cyclohexylammoniomethyltrifluoroborate.

Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates. Analysis of 1H, 13C, 19F, and 11B NMR spectra provides a complete picture of the molecule's connectivity and environment.[6]

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment and Rationale |

| 1H NMR | 2.5-3.0 | Broad Singlet | - | N-H : The proton on the nitrogen atom will appear as a broad singlet, typical for exchangeable protons. |

| 2.8-3.2 | Singlet or Quartet | - | -CH2-BF3 : The methylene protons adjacent to the nitrogen and boron atoms. The multiplicity might be a singlet or a quartet due to coupling with 11B. | |

| 2.4-2.8 | Multiplet | - | -CH- of Cyclohexyl : The methine proton on the cyclohexyl ring attached to the nitrogen. | |

| 1.0-2.0 | Multiplets | - | -CH2- of Cyclohexyl : The ten protons of the five methylene groups in the cyclohexyl ring will appear as a series of overlapping multiplets. | |

| 13C NMR | 45-55 | Singlet or Broad | - | -CH2-BF3 : The carbon of the methylene group attached to boron. The signal may be broad due to quadrupolar relaxation of the attached boron atom. |

| 55-65 | Singlet | - | -CH- of Cyclohexyl : The methine carbon of the cyclohexyl ring attached to the nitrogen. | |

| 30-35 | Singlet | - | -CH2- of Cyclohexyl (ortho) : The two methylene carbons adjacent to the methine carbon. | |

| 24-28 | Singlet | - | -CH2- of Cyclohexyl (meta, para) : The remaining methylene carbons of the cyclohexyl ring. | |

| 19F NMR | -130 to -145 | Singlet or Quartet | JB-F ≈ 40-70 Hz | -BF3 : The three equivalent fluorine atoms will give a single resonance. This may appear as a quartet due to coupling with the 11B nucleus (spin I=3/2).[6] |

| 11B NMR | 2-6 | Quartet | JB-F ≈ 40-70 Hz | -BF3 : The boron atom will show a characteristic quartet due to coupling with the three fluorine atoms.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

-

N-H Stretch: A moderate to sharp absorption is expected in the range of 3300-3500 cm-1.

-

C-H Stretch: Strong absorptions from the cyclohexyl and methylene groups will be observed between 2850 and 3000 cm-1.

-

B-F Stretch: A very strong and broad absorption band characteristic of the trifluoroborate anion is expected between 1000 and 1100 cm-1.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. For this compound, the expected molecular ion would be [C7H15BF3N]- for the anion.

X-ray Crystallography

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a synthetic intermediate in drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction allows for the formation of a carbon-carbon bond between the aminomethyl group and an aromatic or heteroaromatic ring, providing a straightforward route to a wide range of secondary arylmethylamines. These structures are prevalent in many classes of pharmaceuticals.

Logical Relationship of the Suzuki-Miyaura Coupling:

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

The stability and ease of handling of the trifluoroborate salt make it a superior alternative to more sensitive organometallic reagents for this transformation. The reaction typically proceeds with high yields and excellent functional group tolerance, making it amenable to late-stage functionalization in complex molecule synthesis.

Importance of the Cyclohexylamino Moiety in Pharmaceuticals

The cyclohexylamino group is a common feature in many approved drugs and drug candidates. Its lipophilic nature can enhance membrane permeability and oral bioavailability. Furthermore, the steric bulk of the cyclohexyl ring can influence the binding selectivity of a drug molecule for its target protein, potentially reducing off-target effects. The introduction of this moiety via the trifluoroborate reagent allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of lead compounds.[2]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is generally stable to air and moisture.[3][4]

Conclusion

This compound is a valuable and robust synthetic building block for modern medicinal chemistry. Its straightforward synthesis, excellent stability, and utility in powerful cross-coupling reactions make it an indispensable tool for the introduction of the pharmacologically relevant cyclohexylaminomethyl moiety. This guide has provided a detailed overview of its synthesis and characterization, grounded in established scientific principles and practical laboratory procedures. By understanding and applying this knowledge, researchers can accelerate the discovery and development of new therapeutics.

References

-

Molander, G. A., & Colombel, V. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 78(13), 6659–6667. [Link]

-

Oliveira, R. A., da Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry : MRC, 47(10), 873–878. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 74(15), 5446–5450. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 8(13), 2763–2766. [Link]

-

Fleury-Brégeot, N., Presset, M., Beaumard, F., Colombel, V., & Molander, G. A. (2012). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Chemistry (Weinheim an der Bergstrasse, Germany), 18(30), 9564–9570. [Link]

-

IMSERC. (n.d.). Potassium NMR. Northwestern University. [Link]

-

Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of organic chemistry, 73(6), 2052–2057. [Link]

- Google Patents. (1960).

-

Molander, G. A., & Biolatto, B. (2003). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 5(13), 2215–2218. [Link]

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). N-Methylcyclohexylamine. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. [Link]

-

PubChem. (n.d.). Cyclohexylamine. National Institutes of Health. [Link]

-

SpectraBase. (n.d.). POTASSIUM-3-METHOXY-PHENYLSULFANYLMETHYLTRIFLUOROBORATE. [Link]

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic letters, 13(15), 3956–3959. [Link]

-

Fleury-Brégeot, N., Raushel, J., Sandrock, D. L., Dreher, S. D., & Molander, G. A. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(17), 4536–4539. [Link]

-

ResearchGate. (n.d.). Examples of drugs and drug candidates containing cyclohexylamines. [Link]

- Google Patents. (n.d.).

-

Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 74(15), 5446–5450. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Potassium ((cyclohexylamino)methyl)trifluoroborate: A Technical Guide

Foreword: The Analytical Imperative for Novel Organotrifluoroborates

In the landscape of modern synthetic chemistry, potassium organotrifluoroborates have emerged as exceptionally versatile and robust building blocks. Their enhanced stability compared to boronic acids has propelled their use in a myriad of applications, most notably in Suzuki-Miyaura cross-coupling reactions. The title compound, potassium ((cyclohexylamino)methyl)trifluoroborate (CAS No. 888711-52-2), represents a key intermediate for the introduction of the cyclohexylaminomethyl moiety, a prevalent structural motif in pharmacologically active agents.

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and purity assessment of this compound. As Senior Application Scientists, we move beyond mere data reporting, delving into the causal reasoning behind experimental design and data interpretation. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for the spectroscopic analysis of this and related aminomethyltrifluoroborates.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its combination of a saturated carbocycle, a secondary amine, a methylene linker, and the trifluoroborate anionic group, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these functionalities is paramount to a thorough analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for organotrifluoroborates. A multi-nuclear (¹H, ¹³C, ¹⁹F, ¹¹B) approach is not just recommended but essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The following table summarizes the predicted chemical shifts and multiplicities.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Field Insights |

| Cyclohexyl -CH₂ (axial & equatorial) | 1.05 - 1.90 | Multiplet | 10H | These protons on the saturated ring will exhibit complex overlapping signals due to diastereotopicity and spin-spin coupling. The chemical shifts are based on data for cyclohexylamine.[1] |

| Cyclohexyl -CH-N | ~2.50 | Multiplet | 1H | The methine proton attached to the nitrogen is deshielded by the adjacent electronegative atom, resulting in a downfield shift compared to the other cyclohexyl protons.[1] |

| N-H | Broad singlet | 1H | The chemical shift of the N-H proton is highly variable and dependent on solvent, concentration, and temperature. It is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. This peak will disappear upon D₂O exchange.[2][3] | |

| N-CH₂-B | ~2.30 | Singlet (broad) | 2H | The methylene protons adjacent to both the nitrogen and the trifluoroborate group are expected to be deshielded. The signal may be broadened due to coupling with the boron and fluorine nuclei. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Field Insights |

| Cyclohexyl C1 (CH-N) | ~57.0 | The carbon directly attached to the nitrogen is significantly deshielded. This is analogous to the C1 carbon in cyclohexylamine.[1] |

| Cyclohexyl C2, C6 | ~33.5 | |

| Cyclohexyl C3, C5 | ~25.2 | |

| Cyclohexyl C4 | ~24.8 | |

| N-CH₂-B | ~40-50 (broad) | The resonance for the carbon atom bonded to boron in organotrifluoroborates is often broad due to quadrupolar relaxation of the boron nucleus.[4] Its chemical shift is influenced by both the adjacent nitrogen and the trifluoroborate moiety. |

¹⁹F and ¹¹B NMR: The Signature of the Trifluoroborate Group

¹⁹F and ¹¹B NMR are indispensable for confirming the integrity of the trifluoroborate group.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Field Insights |

| ¹⁹F | -135 to -145 | Quartet | The high sensitivity and 100% natural abundance of ¹⁹F make it an excellent nucleus for NMR.[4] The chemical shift is characteristic of the [R-BF₃]⁻ anion. The signal appears as a quartet due to coupling with the ¹¹B nucleus. |

| ¹¹B | ~3.0 to 6.0 | Quartet | The chemical shift is characteristic of a tetracoordinate boron in an organotrifluoroborate. The signal will be a quartet due to coupling with the three equivalent ¹⁹F nuclei. A modified pulse sequence may be required for better resolution.[4] |

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of solvent is critical for the analysis of potassium organotrifluoroborates. While they are salts, their solubility in deuterated water can lead to hydrolysis. Polar aprotic solvents like DMSO-d₆ or acetone-d₆ are generally preferred as they provide good solubility and minimize decomposition.[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

-

¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 15 ppm is typically sufficient.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the potential for broad signals, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A common external reference is CF₃CO₂H.[4]

-

¹¹B NMR: A broadband probe is required. An external reference such as BF₃·Et₂O is used.[4] For improved resolution and observation of coupling constants, a modified pulse sequence with a longer delay time may be necessary.[4]

Diagram of the NMR Workflow:

Caption: Workflow for the multi-nuclear NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3300 - 3350 | Medium, sharp | Stretch |

| C-H (cyclohexyl) | 2850 - 2930 | Strong | Stretch |

| N-H | 1590 - 1650 | Medium | Bend |

| B-F | 1000 - 1100 | Strong, broad | Asymmetric Stretch |

| C-N | 1180 - 1250 | Medium | Stretch |

Experimental Protocol for IR Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and is non-destructive.

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Mass and Formula

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the trifluoroborate anion.

Expected Mass Spectrometric Data

Rationale: Electrospray ionization (ESI) in negative ion mode is the technique of choice for analyzing potassium organotrifluoroborates. This is because the molecule exists as a salt, and the trifluoroborate anion [R-BF₃]⁻ is readily detected in the negative mode.

-

Ionization Mode: Negative Ion ESI-MS

-

Expected Anion: [ (c-C₆H₁₁)NHCH₂BF₃ ]⁻

-

Calculated Monoisotopic Mass: 180.1085 m/z

-

High-Resolution MS (HRMS): HRMS analysis should confirm the elemental composition (C₇H₁₄BF₃N) with an accuracy of within 5 ppm.

It is also possible to observe adducts in the mass spectrum. For instance, an adduct of two trifluoroborate anions with a potassium cation, [2M + K]⁻, may be detected.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

HRMS: For accurate mass determination, use an internal reference standard or perform calibration immediately prior to the analysis.

Diagram of the Mass Spectrometry Workflow:

Caption: Workflow for the mass spectrometric analysis of this compound.

Conclusion: A Synergistic Approach to Spectroscopic Characterization

The comprehensive and unambiguous characterization of this compound is achieved through the synergistic application of multi-nuclear NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the expected spectral features, researchers can confidently verify the identity, purity, and integrity of this valuable synthetic intermediate, thereby ensuring the reliability and reproducibility of their subsequent research and development endeavors.

References

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link]

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). Cyclohexylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

OpenStax. (2023). Organic Chemistry - 24.10 Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Aminomethyltrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Initial Applications in Carbon-Carbon Bond Formation

A Senior Application Scientist's Perspective on a Modern Synthetic Tool

For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures is relentless. The introduction of the aminomethyl moiety (–CH₂NR₂) into organic molecules is a cornerstone of medicinal chemistry, as this functional group is prevalent in a vast number of pharmaceuticals and biologically active natural products.[1] Traditional methods for forging aminomethyl-aryl bonds often rely on established synthetic strategies such as the reduction of nitriles or reductive aminations. These methods, while powerful, operate under the paradigm of "consonant reactivity," where the inherent polarity of the reacting partners dictates the bond disconnection.

This guide delves into the discovery and foundational studies of aminomethyltrifluoroborates, a class of reagents that revolutionized the approach to aminomethylation by enabling a "dissonant" synthetic strategy. Through the lens of the Suzuki-Miyaura cross-coupling reaction, these air- and moisture-stable salts unlocked a new pathway for constructing C(sp³)–C(sp²) bonds, providing a powerful tool for late-stage functionalization and the rapid generation of molecular diversity.

Conceptual Breakthrough: Dissonant Reactivity in Aminomethylation

The traditional synthesis of a benzylamine, for instance, typically involves the reaction of a nucleophilic amine with an electrophilic benzyl halide or the reductive amination of an aldehyde. In these approaches, the aminomethyl carbon acts as an electrophile or is derived from an electrophilic precursor. The groundbreaking concept behind the use of aminomethyltrifluoroborates was to invert this reactivity, envisioning the aminomethyl group as a nucleophilic partner in a cross-coupling reaction.[1] This "dissonant" approach, where a typically electrophilic fragment is rendered nucleophilic, provides a complementary and often more flexible strategy for accessing complex molecules.

The Genesis of a New Reagent: Synthesis and Structural Elucidation

The journey to harnessing aminomethyltrifluoroborates began with the development of their precursors, potassium halomethyltrifluoroborates. Building upon the foundational work of Matteson in boronic ester chemistry, the Molander group reported a practical synthesis of potassium bromo- and iodomethyltrifluoroborates. These stable, crystalline solids serve as the key building blocks for the entire class of aminomethyltrifluoroborate reagents.

Initial Synthesis of N,N-Dialkylaminomethyltrifluoroborates

The first generation of these novel reagents, N,N-dialkylaminomethyltrifluoroborates, were prepared through a straightforward nucleophilic substitution of potassium bromomethyltrifluoroborate with various secondary amines.[1] This method proved to be robust, allowing for the synthesis of a range of aminomethyltrifluoroborates bearing both cyclic and acyclic amine substituents.[1]

A Pivotal Reinvestigation: The Zwitterionic Ammoniomethyltrifluoroborate Structure

A crucial turning point in the understanding of these reagents came in 2011.[2] Initial characterization had led to the assignment of the structure as a potassium salt of the aminomethyltrifluoroborate anion. However, a more detailed investigation, including elemental analysis, revealed that the compounds were, in fact, zwitterionic ammoniomethyltrifluoroborates.[2] This structural reassignment was significant, as it clarified the true nature of the reagent and informed the optimization of subsequent cross-coupling reactions. It was found that the previously assumed deprotonation step to form the potassium salt was not occurring as expected.[2]

dot

Figure 1. General synthesis of zwitterionic ammoniomethyltrifluoroborates.

Expansion to Primary Amine Equivalents: Boc-Protected and Amidomethyltrifluoroborates

To broaden the synthetic utility to include primary benzylamines, protected versions of aminomethyltrifluoroborates were developed. A significant advance was the "one-pot" synthesis of potassium Boc-protected aminomethyltrifluoroborate, which serves as a stable and effective primary aminomethyl equivalent.[3] This was followed by the development of amidomethyltrifluoroborates, which could be accessed through a Matteson-type homologation strategy and subsequently used in cross-coupling reactions to generate amidomethylarenes, important substructures in many biologically active molecules.[4]

Initial Studies in Suzuki-Miyaura Cross-Coupling

With these novel reagents in hand, the initial studies focused on their application as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, revered for its functional group tolerance and reliability in forming carbon-carbon bonds.

Proof of Concept and Optimization

The initial investigations successfully demonstrated the feasibility of coupling N,N-dialkylaminomethyltrifluoroborates with a variety of aryl bromides.[1] Optimization studies identified a catalyst system composed of palladium acetate (Pd(OAc)₂) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) as highly effective, with cesium carbonate (Cs₂CO₃) as the base.[1] The choice of solvent was also found to be critical, with a mixture of tetrahydrofuran (THF) and water proving to be a good starting point.[1]

dot

Figure 2. Experimental workflow for the Suzuki-Miyaura aminomethylation.

Scope and Functional Group Tolerance

A key advantage of the Suzuki-Miyaura reaction is its broad scope, and the initial studies with aminomethyltrifluoroborates confirmed that this new methodology upheld that tradition. The reaction was shown to be effective with a wide range of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates.[5] Importantly, the coupling tolerated a variety of functional groups, such as esters, ketones, nitriles, and aldehydes, which would be incompatible with traditional organometallic reagents or reductive conditions.[5] This high degree of functional group compatibility is a significant asset for applications in complex molecule synthesis and drug discovery.

The scope was also extended to heteroaromatic halides, enabling the synthesis of aminomethylated heterocycles, which are privileged scaffolds in medicinal chemistry.[5]

| Electrophile Type | Functional Group Tolerance | Reference |

| Electron-rich aryl chlorides | -OCH₃, -N(CH₃)₂ | [5] |

| Electron-poor aryl chlorides | -CN, -CO₂CH₃, -COCH₃, -CHO | [5] |

| Sterically hindered aryl chlorides | 2,6-disubstituted | [3] |

| Heteroaryl chlorides | Pyridines, Thiophenes, Furans | [5] |

Table 1. Summary of the scope of the Suzuki-Miyaura cross-coupling with aminomethyltrifluoroborates from initial studies.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic method lies in its reproducibility. The protocols developed for the synthesis and application of aminomethyltrifluoroborates are robust and have been widely adopted.

General Procedure for the Synthesis of Zwitterionic Ammoniomethyltrifluoroborates

To a solution of the desired secondary amine (1.05 equivalents) in anhydrous THF, potassium bromomethyltrifluoroborate (1.0 equivalent) is added. The reaction mixture is heated to 80 °C and monitored by ¹⁹F NMR spectroscopy until consumption of the starting material is complete. The solvent is removed under reduced pressure, and the resulting solid is triturated with hot acetone and filtered to remove inorganic byproducts. The filtrate is concentrated, and the product is precipitated by the addition of diethyl ether to yield the zwitterionic ammoniomethyltrifluoroborate as a crystalline solid.[2][5]

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

To an oven-dried reaction vessel is added the aryl halide (1.0 equivalent), the ammoniomethyltrifluoroborate (1.3 equivalents), cesium carbonate (3.0 equivalents), palladium acetate (3 mol %), and XPhos (6 mol %). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Degassed solvent (e.g., 10:1 THF/H₂O) is added, and the reaction mixture is heated to the optimized temperature (typically 80-95 °C) for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the desired aminomethylated arene.[1][2]

Future Outlook and Applications in Drug Discovery

The discovery and initial studies of aminomethyltrifluoroborates laid the groundwork for a new and powerful method for the synthesis of nitrogen-containing molecules. The ability to install an aminomethyl group via a C-C bond-forming reaction with a stable, easy-to-handle reagent has significant implications for drug discovery and development. This methodology is particularly well-suited for late-stage functionalization, where a common intermediate can be diversified by coupling with a library of aryl and heteroaryl halides. While the seminal papers demonstrated the synthesis of complex, drug-like fragments, the full potential of these reagents in the total synthesis of natural products and the development of new pharmaceuticals continues to be explored. The principles established in these early studies have paved the way for further innovations in cross-coupling chemistry and continue to inspire the development of new synthetic methodologies.

References

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link][3]

-

Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Scope of Aminomethylations via Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(6), 2052–2057. [Link][1]

-

Raushel, J., Sandrock, D. L., Josyula, K. V., Pakyz, D., & Molander, G. A. (2011). A Reinvestigation of Aminomethyltrifluoroborates and Their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762–2769. [Link][2]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(6), 2052–2057. [Link][5]

-

Molander, G. A., & Hiebel, M.-A. (2010). Synthesis of Amidomethyltrifluoroborates and Their Use in Cross-Coupling Reactions. Organic Letters, 12(21), 4876–4879. [Link][4]

Sources

- 1. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to Potassium Aminomethyltrifluoroborates: Properties and Applications

Introduction: A Gateway to Novel Aminomethylation Strategies

The introduction of the aminomethyl moiety is a cornerstone of modern medicinal chemistry and drug development. This functional group is prevalent in a vast array of biologically active molecules and pharmaceuticals. Traditionally, the synthesis of aminomethylated arenes has relied on methods such as the reduction of nitriles or reductive amination. However, these methods often suffer from limitations, including harsh reaction conditions and poor functional group tolerance.

Potassium aminomethyltrifluoroborates have emerged as a superior class of reagents that offer a mild, versatile, and highly efficient alternative for the construction of carbon-nitrogen bonds. These compounds are air- and moisture-stable crystalline solids, making them exceptionally easy to handle and store compared to many other organometallic reagents.[1][2] Their primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, providing a powerful tool for the direct aminomethylation of aryl and heteroaryl halides and pseudohalides.[3][4] This guide provides an in-depth overview of the physical and chemical properties of potassium aminomethyltrifluoroborates, along with detailed protocols for their synthesis and application in organic synthesis.

Physical Properties: A Stable and Versatile Reagent

Potassium aminomethyltrifluoroborates are typically white to off-white crystalline solids or powders.[5] Their stability to air and moisture is a significant advantage, allowing for long-term storage under ambient conditions without decomposition.[2] This robustness simplifies their handling and use in a standard laboratory setting.

Solubility and Thermal Stability

These salts are generally soluble in polar organic solvents such as methanol, acetonitrile, DMF, and acetone, but have low solubility in nonpolar organic solvents.[6][7] While comprehensive quantitative solubility data is not widely available, their solubility profile is suitable for a range of reaction conditions.

Thermogravimetric analysis (TGA) of related organotrifluoroborate ionic liquids indicates good thermal stability, a property that is likely shared by the potassium salts, though specific decomposition temperatures for aminomethyl derivatives are not extensively reported.[1]

Structural Considerations: A Zwitterionic Nature

While often depicted as simple potassium salts, there is evidence to suggest that potassium aminomethyltrifluoroborates may exist as zwitterionic ammoniomethyltrifluoroborates.[8] This structural nuance is important for understanding their reactivity. A definitive elucidation of their solid-state structure through single-crystal X-ray diffraction is an area for future research.

Chemical Properties and Reactivity

The chemical reactivity of potassium aminomethyltrifluoroborates is dominated by their utility as nucleophilic partners in transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: A Robust C-N Bond Forming Tool

The most prominent application of potassium aminomethyltrifluoroborates is in the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction enables the direct coupling of the aminomethyl group to a wide variety of aryl and heteroaryl halides (chlorides, bromides) and mesylates.[3][9]

Reaction Scope and Advantages:

-

Broad Substrate Scope: The reaction is compatible with a wide range of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides.[10]

-

Excellent Functional Group Tolerance: The mild reaction conditions tolerate a variety of sensitive functional groups that are often incompatible with traditional aminomethylation methods.[2]

-

Air and Moisture Stability: The stability of the trifluoroborate salts simplifies reaction setup and execution.[2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) intermediate.

-

Transmetalation: The organotrifluoroborate is activated by a base, facilitating the transfer of the aminomethyl group to the palladium center.

-

Reductive Elimination: The coupled product is eliminated from the palladium, regenerating the active Pd(0) catalyst.

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Emerging Applications in Other Name Reactions

While the Suzuki-Miyaura reaction is their primary application, the utility of potassium aminomethyltrifluoroborates is expanding to other important organic transformations.

-

Petasis (Borono-Mannich) Reaction: These reagents have been successfully employed in the Petasis reaction, a multicomponent reaction that couples a carbonyl compound, an amine, and an organoboron reagent to form substituted amines. The use of trifluoroborates expands the scope of this reaction to include alkyl groups, which are often challenging substrates.[11][12]

-

Minisci-Type Reactions: Potassium alkyltrifluoroborates can serve as radical precursors under oxidative conditions, enabling their use in Minisci-type reactions for the direct alkylation of heteroaromatics.[13] This provides a complementary approach to traditional methods for C-H functionalization.

-

Chan-Lam Coupling: While the Chan-Lam coupling is a powerful method for C-N bond formation, its application with alkylboronic esters has been challenging. The use of aminomethyltrifluoroborates in this context is an area of ongoing research.[14]

Experimental Protocols

Synthesis of Potassium N-Boc-aminomethyltrifluoroborate

A common and versatile aminomethyltrifluoroborate is the N-Boc protected derivative, which can be synthesized in a "one-pot" process.[2]

Step-by-Step Protocol:

-

To a solution of 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent, add the desired amine (e.g., tert-butyl carbamate).

-

The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

The solvent is removed under reduced pressure.

-

The crude intermediate is dissolved in a mixture of methanol and water.

-

An aqueous solution of potassium hydrogen fluoride (KHF₂) is added, and the mixture is stirred vigorously.

-

The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the potassium N-Boc-aminomethyltrifluoroborate.

Figure 2: General workflow for the synthesis of potassium aminomethyltrifluoroborates.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the cross-coupling of an aryl chloride with potassium N-Boc-aminomethyltrifluoroborate.[13]

Step-by-Step Protocol:

-

To a reaction vessel, add the aryl chloride (1.0 equiv), potassium N-Boc-aminomethyltrifluoroborate (1.05 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and potassium carbonate (K₂CO₃, 3.0 equiv).

-

The vessel is sealed and purged with an inert gas (e.g., argon).

-

A degassed solvent mixture of toluene and water (4:1) is added.

-

The reaction mixture is stirred at 85 °C for 22 hours.

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired aminomethylated arene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the characterization of potassium aminomethyltrifluoroborates.

-

¹H NMR: The protons on the carbon adjacent to the nitrogen and boron typically appear as a singlet or a multiplet in the range of 2.5-3.5 ppm. The exact chemical shift and multiplicity depend on the substituents on the nitrogen atom.

-

¹³C NMR: The carbon atom of the aminomethyl group is also readily identified in the ¹³C NMR spectrum.

-

¹⁹F NMR: The three fluorine atoms give rise to a characteristic signal in the ¹⁹F NMR spectrum, typically observed between -129 and -141 ppm.[3] The signal may show coupling to the ¹¹B nucleus.

-

¹¹B NMR: The ¹¹B nucleus is quadrupolar, which can lead to broad signals. The chemical shift and the observation of coupling to ¹⁹F can provide valuable structural information. A modified pulse sequence may be required for better resolution.[3]

| Nucleus | Typical Chemical Shift Range (ppm) | Key Features |

| ¹H | 2.5 - 3.5 (for -CH₂-) | Chemical shift depends on N-substituents. |

| ¹³C | Varies | Signal for the -CH₂- group is observable. |

| ¹⁹F | -129 to -141 | Often shows coupling to ¹¹B.[3] |

| ¹¹B | Varies | Quadrupolar nucleus, may result in broad signals. |

Safety and Handling

Potassium aminomethyltrifluoroborates are generally stable solids. However, standard laboratory safety precautions should always be observed.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compounds in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse thoroughly with water.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

Potassium aminomethyltrifluoroborates have established themselves as invaluable reagents in modern organic synthesis. Their stability, ease of handling, and broad reactivity in Suzuki-Miyaura cross-coupling reactions have made them a go-to tool for the introduction of the aminomethyl moiety in drug discovery and development. The expanding scope of their applications in other name reactions, such as the Petasis and Minisci reactions, highlights their potential for further utility in the construction of complex nitrogen-containing molecules. Future research will likely focus on the development of new aminomethyltrifluoroborate reagents with tailored reactivity, the elucidation of their precise solid-state structures, and the expansion of their applications in a wider range of synthetic transformations.

References

- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Reagents for Organic Synthesis. Aldrichimica Acta, 38(2), 49-56.

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry : MRC, 47(10), 873–878. [Link]

-

Molander, G. A., & Canturk, B. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 11(4), 793–796. [Link]

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl- and hetaryl halides. Organic letters, 13(15), 3956–3959. [Link]

-

Dreher, S. D., Sandrock, D. L., & Molander, G. A. (2009). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Organic letters, 11(15), 3442–3445. [Link]

-

Molander, G. A., & Gormisky, P. E. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 76(18), 7481–7486. [Link]

-

Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Journal of organic chemistry, 73(6), 2052–2057. [Link]

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. [Link]

- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A mild, catalytic, and highly enantioselective Petasis-borono-Mannich reaction. Organic letters, 9(18), 3503–3505.

- Friestad, G. K., & Mathies, A. K. (2007). Recent developments in asymmetric Petasis-type reactions. Tetrahedron, 63(13), 2541-2569.

-

Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic letters, 14(12), 3118–3121. [Link]

- Leonori, D., & Aggarwal, V. K. (2015). Chan–Lam Amination of Alkylboronic Esters.

- Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. European Journal of Organic Chemistry, 2003(22), 4313-4327.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. escholarship.org [escholarship.org]

- 9. mdpi.com [mdpi.com]

- 10. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A-Z Guide to Stability Studies of Potassium ((cyclohexylamino)methyl)trifluoroborate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, prized for their versatility and stability.[1][2][3] Unlike many other organoboron compounds, potassium organotrifluoroborates generally exhibit remarkable stability in the presence of air and moisture.[1][2][4] This characteristic makes them highly attractive for a wide range of applications, including in the development of new pharmaceutical agents. This guide provides a comprehensive overview of the essential stability studies for potassium ((cyclohexylamino)methyl)trifluoroborate (K-Cy-AMBF3), a representative member of this class.

The primary objective of stability testing is to understand how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[5][6] This information is critical for establishing a re-test period for the drug substance and recommended storage conditions.[6]

Intrinsic Stability and Physicochemical Properties

Potassium organotrifluoroborates are known for their high stability compared to other organoboron compounds like boronic acids, which are often prone to dehydration and the formation of anhydrides.[4] The tetracoordinate nature of the boron atom in organotrifluoroborates masks the inherent reactivity of the carbon-boron bond, rendering them as protected forms of boronic acids.[1] This inherent stability is a key advantage, allowing them to endure a variety of synthetic transformations.[1]

Key Physicochemical Properties to Characterize:

-

Appearance: Visual inspection of the physical form, color, and presence of any foreign matter.

-

Solubility: Determination of solubility in various organic solvents and aqueous media. While generally stable, some potassium trifluoroborate salts have poor solubility in organic solvents other than methanol, acetonitrile, or water.[7]

-

Melting Point: A key indicator of purity.

-

pKa: Important for understanding the ionization behavior of the molecule.

-

Hygroscopicity: Assessment of the tendency of the substance to absorb moisture from the air.

Forced Degradation (Stress) Studies

Forced degradation, or stress testing, is a critical component of stability studies. It is designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[6][8] These studies are essential for developing and validating stability-indicating analytical methods.[8][9][10]

Strategic Approach to Forced Degradation:

The design of forced degradation studies should be based on the properties of the drug substance and its intended use.[6][9] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions:

2.1 Hydrolytic Degradation

The susceptibility of the drug substance to hydrolysis should be evaluated across a wide range of pH values.[6]

-

Acidic Conditions:

-

Prepare a solution of K-Cy-AMBF3 in a suitable solvent (e.g., acetonitrile/water).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it, and analyze by a stability-indicating HPLC method.

-

-

Basic Conditions:

-

Follow the same procedure as for acidic conditions, but use 0.1 M sodium hydroxide instead of hydrochloric acid.

-

-

Neutral Conditions:

-

Follow the same procedure, but use water instead of acid or base.

-

2.2 Oxidative Degradation

Hydrogen peroxide is commonly used to induce oxidative degradation.[8][11]

-

Protocol:

-

Prepare a solution of K-Cy-AMBF3.

-

Add a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature or a slightly elevated temperature for a defined period.

-

Analyze the samples at various time points.

-

It is important to note that while organotrifluoroborates are generally stable, their compatibility with all oxidants is not guaranteed.[12] However, studies have shown that some potassium organotrifluoroborates can withstand certain oxidative conditions, retaining the carbon-boron bond.[12]

2.3 Thermal Degradation

Thermal stability is assessed by exposing the solid drug substance to elevated temperatures.

-

Protocol:

-

Place a known amount of solid K-Cy-AMBF3 in a controlled temperature chamber.

-

Expose the sample to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[6]

-

Analyze the samples at specified time points for the appearance of degradation products and loss of the parent compound.

-

Some potassium trifluoromethyltrifluoroborates have been reported to be highly thermally stable, not decomposing below 300°C.[4]

2.4 Photostability

Photostability testing is conducted to evaluate the effect of light on the drug substance.

-

Protocol:

-

Expose the solid drug substance and a solution of the drug substance to a light source that conforms to ICH Q1B guidelines.[13][14]

-

A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

Analyze the exposed and dark control samples at the end of the exposure period.

-

Formal (Long-Term) Stability Studies

Formal stability studies are designed to establish the re-test period or shelf life of a drug substance under recommended storage conditions.[6]

ICH Recommended Storage Conditions:

The International Council for Harmonisation (ICH) provides guidelines for long-term stability testing conditions based on climatic zones.[13]

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Data from ICH Q1A(R2) Guideline.[13]

Testing Frequency:

For a drug substance with a proposed re-test period of at least 12 months, the testing frequency for long-term stability studies should be:

-

First Year: Every 3 months

-

Second Year: Every 6 months

-

Thereafter: Annually

Analytical Methods for Stability Assessment

The development of a stability-indicating analytical method is crucial for the accurate assessment of a drug's stability. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[15][16][17]

Key Analytical Techniques:

-

Reversed-Phase HPLC (RP-HPLC): This is the workhorse for separating the parent drug from its degradation products.[15][16] A gradient elution method is often employed to achieve optimal separation of compounds with varying polarities.

-

UV/Photodiode Array (PDA) Detection: Used for the quantification of the active pharmaceutical ingredient (API) and its impurities. A PDA detector provides spectral information that can help in peak identification and purity assessment.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for the identification and structural elucidation of degradation products.[15][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is invaluable for the definitive characterization of unknown degradation products.[15]

Method Validation:

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Logical Relationship in Analytical Method Development

Caption: Logic of Stability-Indicating Method Development.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for ensuring the quality and safety of the drug substance. For this compound, potential degradation could involve:

-

Hydrolysis of the C-B bond: While generally stable, this bond can be susceptible to cleavage under harsh acidic or basic conditions.

-

Oxidation of the cyclohexylamino moiety: The amine group could be a site for oxidative degradation.

-

Protodeboronation: This is a common degradation pathway for organoboron compounds, where the boron group is replaced by a hydrogen atom.

The identification of degradation products through techniques like LC-MS and NMR is crucial for elucidating these pathways.

Conclusion

A comprehensive stability testing program is a non-negotiable aspect of drug development. For this compound, its inherent stability as an organotrifluoroborate salt provides a strong foundation. However, rigorous forced degradation and long-term stability studies, guided by ICH principles, are imperative. The development and validation of a robust, stability-indicating analytical method is the cornerstone of this endeavor, ensuring that the quality, efficacy, and safety of the drug substance are maintained throughout its lifecycle.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

PubMed. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

-

AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Slideshare. (2012). Ich guidelines for stability studies 1. [Link]

-

ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

Chromatography Online. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

International Journal of Engineering and Management Research. (2019). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

-

National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]

-

Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]

-

Organic Syntheses. (n.d.). A procedure for the synthesis of tetrabutylammonium trifluoroborates. [Link]

-

ResearchGate. (2007). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. [Link]

-

National Center for Biotechnology Information. (2021). ANALYTICAL METHOD ASSESSMENT. In Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. [Link]

-

LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

Journal of Pharmaceutical Research International. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Mycotoxin Research. (2023). Metabolites and degradation pathways of microbial detoxification of aflatoxins: a review. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. snscourseware.org [snscourseware.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ijisrt.com [ijisrt.com]

- 12. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Potassium ((cyclohexylamino)methyl)trifluoroborate (CAS 888711-52-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ((cyclohexylamino)methyl)trifluoroborate, bearing the CAS number 888711-52-2, is a valuable organoboron compound with significant applications in modern organic synthesis. As a member of the potassium organotrifluoroborate family, it offers distinct advantages over traditional boronic acids, including enhanced stability and ease of handling. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action in key reactions, and commercial availability, tailored for professionals in research and development. While its primary utility lies in synthetic chemistry, we will also touch upon the broader context of organotrifluoroborates in medicinal chemistry.

Core Properties and Specifications

This compound is a white to off-white solid. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 888711-52-2 |

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₄BF₃KN |

| Molecular Weight | 219.10 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Store in an inert atmosphere, in a freezer at temperatures under -20°C[1] |

| SMILES | F(CNC1CCCCC1)F.[K+] |

Safety and Handling: This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are essential when handling this reagent.

Synthesis of this compound

The synthesis of N-alkylaminomethyltrifluoroborates typically proceeds via a nucleophilic substitution reaction on a halomethyltrifluoroborate precursor. The following is a representative experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Preparation of Potassium (bromomethyl)trifluoroborate (Precursor)

This precursor is often commercially available. However, a general synthetic approach involves the reaction of dibromomethane with a suitable boron source followed by treatment with potassium hydrogen fluoride (KHF₂).

Step 2: Nucleophilic Substitution with Cyclohexylamine

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Potassium (bromomethyl)trifluoroborate (1.0 equivalent) in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

To this solution, add cyclohexylamine (1.2-1.5 equivalents). The slight excess of the amine ensures the complete consumption of the starting bromomethyltrifluoroborate.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature. The product, being a salt, may precipitate out of the solution.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified. A common method is recrystallization from a suitable solvent system, such as ethanol/ether or acetone/ether, to yield the pure this compound as a crystalline solid.

Synthetic Workflow Diagram

Caption: A diagram illustrating the synthesis of the target compound.

Mechanism of Action in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

Advantages over Boronic Acids: Potassium organotrifluoroborates are generally crystalline, free-flowing solids that are stable to both air and moisture. This contrasts with many boronic acids, which can be prone to dehydration to form boroxines and are often less stable for long-term storage.

The Catalytic Cycle: The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organotrifluoroborate is activated by a base, which facilitates the transfer of the organic group (in this case, the (cyclohexylamino)methyl group) from the boron atom to the palladium center. This forms a new Pd(II) intermediate and releases the trifluoroborate anion.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired carbon-carbon bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Influence of the Cyclohexylamino Group: A key feature of this compound is the steric bulk of the cyclohexylamino substituent. This steric hindrance can reduce the rate of the transmetalation step compared to less sterically demanding aminomethyltrifluoroborates. This property can be exploited by synthetic chemists to achieve greater selectivity in complex molecule synthesis.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the protons of the cyclohexyl group and the methylene bridge.

-

¹³C NMR: Will display resonances for the carbon atoms of the cyclohexyl ring and the methylene linker.

-

¹⁹F NMR: A key technique for organotrifluoroborates, which will exhibit a characteristic signal for the three equivalent fluorine atoms.

-

¹¹B NMR: Provides information about the boron center.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the anion.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

While specific spectral data is not publicly available in the literature, it can often be requested from the suppliers.

Biological Activity and Drug Development Potential

Organoboron compounds, in general, have garnered significant interest in medicinal chemistry and drug development. The boron atom's unique ability to form reversible covalent bonds with biological nucleophiles has led to the development of several FDA-approved boron-containing drugs.

However, a thorough review of the scientific literature reveals no specific studies on the biological activity or pharmacological properties of this compound. Its primary application remains firmly in the realm of synthetic organic chemistry as a building block.

For drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into its biological effects would be novel. The compound's structure, containing a lipophilic cyclohexyl group and a polar trifluoroborate moiety, could be of interest for fragment-based drug discovery or as a starting point for the synthesis of more complex molecules for biological screening. Future research could explore its potential as an enzyme inhibitor or its cytotoxicity against various cell lines.

Suppliers

This compound is available from several reputable chemical suppliers that cater to the research and development community. When sourcing this material, it is important to consider the purity and the availability of analytical data.

Key Suppliers Include:

It is recommended to contact these suppliers directly for pricing, availability, and to request a certificate of analysis.

Conclusion

This compound (CAS 888711-52-2) is a stable and versatile reagent for synthetic organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. Its sterically hindered nature offers a unique tool for chemists to control reactivity and selectivity. While its biological properties remain unexplored, the broader success of organoboron compounds in drug discovery suggests that this and similar molecules could be of interest for future pharmacological investigations. This guide provides a solid foundation of its properties, synthesis, and applications to aid researchers and drug development professionals in their work.

References

Sources

molecular structure of potassium ((cyclohexylamino)methyl)trifluoroborate

An In-depth Technical Guide to the Molecular Structure and Applications of Potassium ((Cyclohexylamino)methyl)trifluoroborate

Introduction